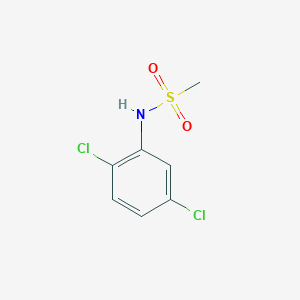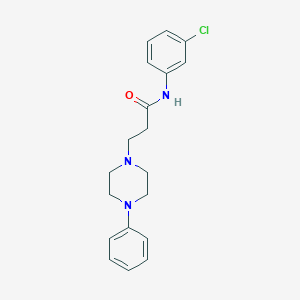
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, also known as CIMP, is a synthetic compound that has been widely used in scientific research to investigate its biological and biochemical effects. CIMP has been synthesized through various methods, and its mechanism of action has been studied to understand its potential applications in different fields of research.
作用机制
The mechanism of action of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine is complex and involves multiple pathways. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit IDO, an enzyme that catalyzes the breakdown of tryptophan, leading to the accumulation of tryptophan metabolites that have immunosuppressive effects. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential to target multiple biological pathways. However, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action in different biological pathways. Additionally, the development of new methods for the synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine and its analogs may help to overcome some of the limitations associated with its use in scientific research.
合成方法
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine can be synthesized through various methods, including the reaction of 4-chloro-6-nitro-5-pyrimidinamine with indole in the presence of palladium catalysts, or by reacting 4-chloro-6-amino-5-pyrimidinamine with indole in the presence of a base. The synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been optimized to produce high yields and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
科学研究应用
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used to study the role of indoleamine 2,3-dioxygenase (IDO) in neuroinflammation and neurodegenerative diseases. In drug discovery, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used as a lead compound for developing new drugs targeting various biological pathways.
属性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC 名称 |
4-chloro-6-indol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(14)12(16-7-15-11)17-6-5-8-3-1-2-4-9(8)17/h1-7H,14H2 |
InChI 键 |
ZDKAWQINGKZLDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
